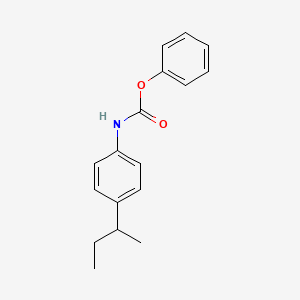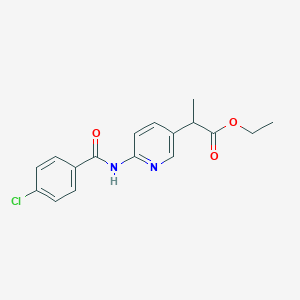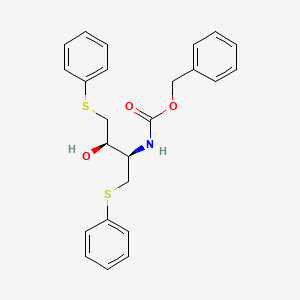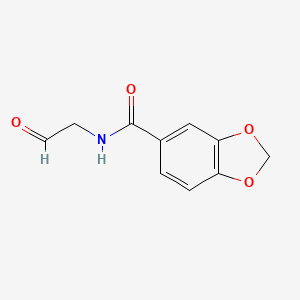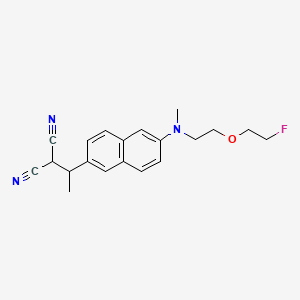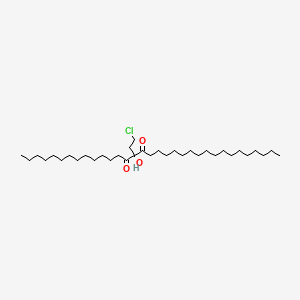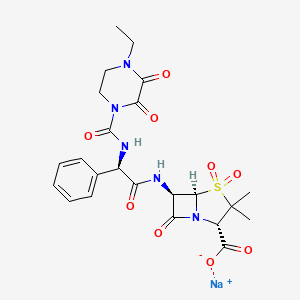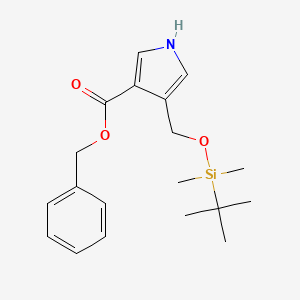
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is a complex organic compound that features a pyrrole ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a benzyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups using TBDMS chloride and the formation of the benzyl ester through esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PhIO or PhI(OAc)2.
Reducing agents: Such as LiAlH4 or NaBH4.
Nucleophiles: Such as fluoride ions for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols, while reduction of the ester group yields alcohols .
Applications De Recherche Scientifique
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Material Science: In the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester involves its reactivity towards nucleophiles and electrophiles. The TBDMS group acts as a protecting group, which can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The benzyl ester group can undergo hydrolysis to release the corresponding carboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an aldehyde functional group.
Propriétés
Formule moléculaire |
C19H27NO3Si |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
benzyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H27NO3Si/c1-19(2,3)24(4,5)23-14-16-11-20-12-17(16)18(21)22-13-15-9-7-6-8-10-15/h6-12,20H,13-14H2,1-5H3 |
Clé InChI |
FBZFDGHWXAWBCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CNC=C1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


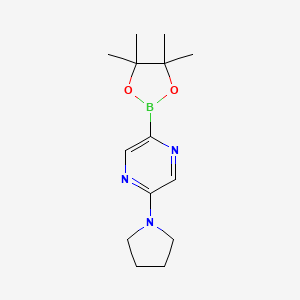
![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
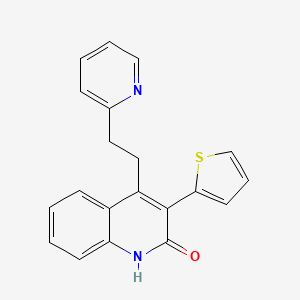
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

